3-Cyclopentylpropanal
Overview
Description
3-Cyclopentylpropanal is an organic compound with the molecular formula C8H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a cyclopentane ring attached to a propanal group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopentylpropanal can be synthesized through several methods. One common route involves the reduction of 3-cyclopentyl-1-propanol. This reduction can be achieved using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of cyclopentylpropanone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-cyclopentylpropanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-cyclopentyl-1-propanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-Cyclopentylpropanoic acid
Reduction: 3-Cyclopentyl-1-propanol
Substitution: Various substituted cyclopentylpropanal derivatives
Scientific Research Applications
3-Cyclopentylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentylpropanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its reactivity with nucleophiles makes it a key player in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1-propanol: This compound is a primary alcohol and can be considered a reduced form of 3-cyclopentylpropanal.
3-Cyclohexylpropanal: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
3-Cyclopenten-1-ol: Contains a cyclopentene ring and a hydroxyl group, differing in the degree of unsaturation.
Uniqueness
This compound is unique due to its specific ring structure and functional group, which confer distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-cyclopentylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOHFMOWBQIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454522 | |
Record name | 3-cyclopentylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-89-0 | |
Record name | Cyclopentanepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6053-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyclopentylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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